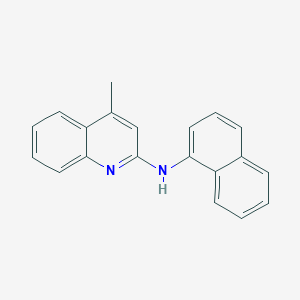
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a methyl group at the 4-position and an N-(naphthalen-1-yl)amine group at the 2-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner von Miller, and Combes reactions.
Substitution at the 4-Position:
N-Arylation at the 2-Position: The N-(naphthalen-1-yl)amine group can be introduced through a Buchwald-Hartwig amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives, aminoquinolines, and thioquinolines.
Aplicaciones Científicas De Investigación
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. By binding to specific proteins within this pathway, the compound can induce apoptosis and inhibit cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-hydroxy-2-quinolones: Exhibits antimicrobial and antimalarial properties.
N-(naphthalen-1-yl)-N-(phenyl(quinolin-3-yl)methyl)amide: Studied for its anti-Mycobacterium tuberculosis activity.
Uniqueness
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with targeted biological activities .
Propiedades
Fórmula molecular |
C20H16N2 |
|---|---|
Peso molecular |
284.4g/mol |
Nombre IUPAC |
4-methyl-N-naphthalen-1-ylquinolin-2-amine |
InChI |
InChI=1S/C20H16N2/c1-14-13-20(21-18-11-5-4-9-16(14)18)22-19-12-6-8-15-7-2-3-10-17(15)19/h2-13H,1H3,(H,21,22) |
Clave InChI |
NCCHTYZDUAAGBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















